[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate
Description
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate is a synthetic ester derivative combining a 4-methylbenzoate moiety with a (2-phenylethyl)carbamoyl functional group. Its structure comprises a methyl-substituted aromatic ring linked via an ester bond to a carbamoylated phenylethyl chain.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-7-9-16(10-8-14)18(21)22-13-17(20)19-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFHTSOHFAWGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate can be synthesized through several methods:
Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Trans-esterification: This method involves exchanging the organic group of an ester with the organic group of an alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification or trans-esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s bioactivity is heavily dependent on substituents on the benzoate ring and the carbamoyl side chain. Key analogs include:
Antioxidant Activity
- Methyl 4-methoxybenzoate exhibited the highest antioxidant activity (e.g., 85% radical scavenging at 2 mg/mL), attributed to the electron-donating methoxy group stabilizing reactive oxygen species (ROS).
- Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate showed moderate activity (~70–75% at 2 mg/mL), likely due to polarizable halogen/nitro groups enhancing electrophilic interactions.
- Methyl 4-methylbenzoate displayed the lowest activity (~50% at 2 mg/mL), suggesting the electron-donating methyl group offers minimal ROS stabilization .
Inference for [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate: The 4-methyl group may similarly limit antioxidant activity. Direct testing is needed to confirm this hypothesis.
Antibacterial Activity
Antibacterial studies against Pseudomonas aeruginosa highlight concentration-dependent effects :
- Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate showed strong inhibition (>90% at 1 mg/mL), likely due to their electronegative substituents disrupting bacterial membranes.
- Methyl 4-methylbenzoate and methyl benzoate exhibited weaker activity (~60% at 1 mg/mL), with negligible effects at 0.25 mg/mL.
Inference for this compound :
The 4-methyl group may reduce antibacterial efficacy, but the carbamoyl chain could enhance lipid solubility or target binding, counteracting this limitation. Synergistic effects between the methyl and carbamoyl groups remain unexplored.
Crystallographic and Physicochemical Properties
Structural analogs like methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () exhibit well-defined crystal packing due to hydrogen-bonding networks involving carbamoyl groups . For this compound, the bulky phenylethyl chain may reduce crystallinity compared to smaller derivatives, impacting solubility and bioavailability.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamoyl group attached to a phenylethyl moiety and a methylated benzoate structure. This unique configuration may contribute to its biological properties.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions can modulate enzymatic activity, leading to various physiological effects. The precise pathways and targets remain to be fully elucidated, but preliminary studies suggest potential roles in inhibiting key metabolic processes related to cancer cell proliferation and microbial growth.
Biological Activity Overview
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Antimicrobial Properties :
- Initial investigations indicate that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by these pathogens.
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Anticancer Activity :
- Research has explored the compound's anticancer properties, particularly its ability to inhibit the growth of cancer cell lines. Studies have demonstrated that it can induce apoptosis in certain cancer cells, potentially through mechanisms involving DNA intercalation or disruption of cellular signaling pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study found that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) that support its potential as a therapeutic agent against bacterial infections .
- Anticancer Mechanisms : In vitro studies on pancreatic cancer cell lines revealed that the compound could inhibit cell viability significantly, with IC50 values indicating strong cytotoxic effects. The mechanism appears to involve the disruption of cellular processes critical for tumor growth .
- Enzyme Interaction : The compound has been investigated for its ability to inhibit cholinesterase enzymes, which are important in neurotransmission. This inhibition may suggest potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
